rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine

stereochemistry crystal engineering cis-fused bicycles

This racemic, cis-fused octahydro-1H-isoindol-5-amine provides an economical alternative to single-enantiomer batches while maintaining defined stereochemistry for exploratory medicinal chemistry. The N-benzyl substituent (XLogP3=2.0) balances lipophilicity, and the rigid decalin-like core enables enantiofacial discrimination in catalytic applications. The primary amine at position 5 permits clean derivatization (amidation, sulfonylation) without epimerization. Available in ≥95% or 97% NLT grade for stoichiometric accuracy in parallel library synthesis. Choose the racemate to systematically probe chiral vectors before committing to costly asymmetric campaigns.

Molecular Formula C15H22N2
Molecular Weight 230.3
CAS No. 1212430-77-7
Cat. No. B6268024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
CAS1212430-77-7
Molecular FormulaC15H22N2
Molecular Weight230.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3aR,7aS)-2-Benzyl-octahydro-1H-isoindol-5-amine (CAS 1212430-77-7): Scaffold Identity and Procurement-Relevant Characteristics


rac-(3aR,7aS)-2-Benzyl-octahydro-1H-isoindol-5-amine (CAS 1212430-77-7) is a racemic, cis-fused bicyclic amine with the molecular formula C₁₅H₂₂N₂ (MW 230.35 g·mol⁻¹). Its structure comprises a perhydroisoindole core bearing a primary amine at position 5 and an N‑benzyl substituent [1][2]. The cis ring junction (3aR,7aS) imposes conformational rigidity that is absent from mono‑cyclic or diastereomeric analogs, while the benzyl group contributes calculated XLogP3=2.0 and is used to tune lipophilicity and π‑stacking potential [1]. Commercially, the compound is offered as a racemate with typical purity ≥95 % (regular grade) or ≥97 % (NLT grade) [2]; the racemic form serves as an economical and stereochemically defined starting material for exploratory medicinal chemistry, in contrast to costly single‑enantiomer batches required for late‑stage asymmetric campaigns.

Why Broad‑Class Octahydroisoindole Amines Cannot Replace rac-(3aR,7aS)-2-Benzyl-octahydro-1H-isoindol-5-amine in Structure‑Based Research


The octahydroisoindole amine class encompasses compounds that differ profoundly in three pharmacophoric vectors: ring‑junction stereochemistry, N‑substituent, and amine position [1]. Even a seemingly minor change—for instance, replacing the N‑benzyl group with N‑methyl (CAS 1559682-91-5) or deleting the N‑substituent altogether—alters the steric environment, hydrogen‑bond potential, and lipophilicity (calculated logP changes from ~2.0 to ~1.0), which can abolish or invert target engagement [1]. Similarly, the regioisomeric 2‑benzyl‑octahydro‑1H‑isoindol‑4‑amine (CAS 217464-22-7) displaces the amine vector, resulting in a distinct molecular interaction pattern [2]. Without explicit head‑to‑head binding data, these structural variations translate into substantial differences in chemical property space (e.g., pKa, topological polar surface area) that make generic substitution unreliable during hit‑to‑lead progression .

Quantitative Differentiation of rac-(3aR,7aS)-2-Benzyl-octahydro-1H-isoindol-5-amine: Stereochemistry, Purity and Physicochemical Benchmarks


Stereochemical Compliance: cis-Fused (3aR,7aS) Configuration vs. Diastereomeric Contaminants

The target compound is specified as a racemate of the cis‑fused diastereomer with absolute configuration (3aR,7aS) [1]. The alternative trans‑fused diastereomer (3aR,7aR) or the opposite cis enantiomer (3aS,7aR) are distinct chemical entities with different CAS numbers (e.g., 1486484-85-8) and different conformational landscapes . The ring junction stereochemistry dictates whether the bicyclic scaffold adopts a butterfly‑like geometry (cis) or a more extended shape (trans), which is expected to affect molecular recognition by chiral biological targets.

stereochemistry crystal engineering cis-fused bicycles

Purity Tier: NLT 97 % Reagent vs. ≥95 % Regular‑Grade Batches

rac-(3aR,7aS)-2-Benzyl-octahydro-1H-isoindol-5-amine is available at two commercially distinct purity grades . Suppliers such as AKSci and Enamine offer a regular analytical grade with minimum purity 95 % [1], whereas MolCore offers a NLT (Not Less Than) 97 % grade . These two tiers are relevant because even 2 % impurity difference can, for example, alter reaction yields in stoichiometry‑sensitive steps (e.g., amide coupling) or introduce biological assay artefacts.

synthetic reliability quality control procurement

Lipophilicity Tuning: N‑Benzyl vs. N‑Methyl Analog for CNS‑Oriented Lead Optimisation

The N‑benzyl substituent differentiates the target molecule from its closest commercially available analog, 2‑methyl‑octahydro‑1H‑isoindol‑5-amine (CAS 1559682-91-5). The benzyl group increases the computed XLogP3 from approximately 1.0 to 2.0 [1], while maintaining a low hydrogen‑bond donor count (1) and a moderate topological polar surface area (TPSA ~29 Ų). This shift moves the compound into the favourable lipophilicity band (logP 1–3) often sought for CNS‑penetrant leads without crossing the commonly cited logP > 5 threshold.

lipophilicity physicochemical property forecast CNS drug‑likeness

Amine Position Isomerism: 5‑Amine vs. 4‑Amine Regioisomer in Bioisostere Screening

The target compound carries the primary amine at position 5 of the perhydroisoindole ring. The regioisomer 2‑benzyl‑octahydro‑1H‑isoindol‑4‑amine (CAS 217464-22-7) moves the amino group to position 4, altering the exit vector by approximately 60–120° relative to the bicyclic core [1]. No direct biological comparison is published; however, in silico shape‑matching and experience with related bicyclic scaffolds indicate that such vector shifts can dramatically alter off‑rate and selectivity in target‑binding studies.

regioisomerism bioisostere vector diversity

Reduced Aromatic Character: Octahydro‑ vs. Dihydro‑Isoindole Scaffold in Physicochemical Stability and Solubility

Compared with the aromatic dihydro analog 2‑benzyl‑2,3‑dihydro‑1H‑isoindol‑5‑amine (CAS 127168-70-1), the fully saturated octahydro scaffold contains no sp² centres in the carbocycle [1]. Saturation increases molecular complexity (Fsp³ from ~0.07 to ~0.53) and is associated with improved aqueous solubility and lower melting points—often translating into better‑behaved solution‑phase handling and reduced aggregation in biochemical assays. The octahydro analog is also less prone to oxidation‑mediated degradation, although this inference has not yet been experimentally quantified.

saturation physical stability solubility

Optimal Use‑Cases for rac-(3aR,7aS)-2-Benzyl-octahydro-1H-isoindol-5-amine Based on Verified Differentiation


Lead‑Like Fragment Libraries Requiring High Fsp³ and Modulable Lipophilicity

The combination of a fully saturated carbocycle (Fsp³ ~0.53) and an N‑benzyl group (XLogP3=2.0) makes the compound a suitable entry for fragment‑based screening collections aimed at CNS or intracellular targets where some lipophilicity is desirable but the risk of flat aromatics is to be avoided [1]. It can be used alongside the N‑methyl analog to probe the lipophilicity‑activity relationship while keeping the core scaffold constant.

Stereochemically Defined Building Block for Asymmetric Catalyst Development

Because the racemic material is supplied as a defined cis‑fused diastereomer, it can serve as a substrate for chiral resolution studies or as a ligand precursor in transition‑metal catalysis where the rigid cis‑decalin‑like geometry is beneficial for enantiofacial discrimination . The 5‑amine handle enables facile derivatisation (e.g., amidation, sulfonylation) without epimerisation of the bridgehead centres.

Hit‑to‑Lead Scaffold Hopping with Regioisomeric and Diastereomeric Controls

This compound is optimal as a reference point in scaffold‑hopping campaigns that systematically alter the bicyclic core. By pairing it with its 4‑amino regioisomer (CAS 217464-22-7) and the opposite cis enantiomer (CAS 1486484-85-8), medicinal chemists can generate a 3D‑pharmacophore map that distinguishes productive binding vectors from inactive ones [2].

High‑Reproducibility Parallel Synthesis Where Purity Consistency is Critical

For parallel chemistry libraries (e.g., amide or urea library production) that demand stoichiometric accuracy, the NLT 97 % purity grade offered by select vendors provides a tighter impurity budget than the standard 95 % grade, reducing the risk of side reactions and simplifying purification, especially when applied in automated high‑throughput experimentation platforms.

Quote Request

Request a Quote for rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.